

TriSulfo-Cy5.5 DBCO chemical structure and properties

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Compound of Interest

Compound Name: TriSulfo-Cy5.5 DBCO

Cat. No.: B15598588

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An In-depth Technical Guide to TriSulfo-Cy5.5 DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **TriSulfo-Cy5.5 DBCO**, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.^[1] It is designed for highly efficient and specific labeling of biomolecules through copper-free click chemistry. The inclusion of three sulfonate groups enhances its water solubility, making it an ideal reagent for bioconjugation in aqueous environments with minimal non-specific binding.

Core Principles and Applications

TriSulfo-Cy5.5 DBCO is a key reagent in the field of bioorthogonal chemistry. The DBCO moiety reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is exceptionally fast, bioorthogonal—meaning it does not interfere with native biological processes—and proceeds efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.^{[2][3]}

These properties make **TriSulfo-Cy5.5 DBCO** a powerful tool for a variety of applications, including:

- **Protein and Antibody Labeling:** For use in immunoassays, flow cytometry, and fluorescence microscopy.
- **Nucleic Acid Labeling:** To track DNA or RNA in cellular systems.
- **In Vivo Imaging:** The near-infrared fluorescence of the Cy5.5 dye allows for deep tissue imaging with reduced autofluorescence.
- **Drug Development:** Used in the creation of antibody-drug conjugates (ADCs) for targeted therapy.

Chemical Structure and Properties

The chemical structure of **TriSulfo-Cy5.5 DBCO** consists of a cyanine 5.5 core, which provides its fluorescent properties, a DBCO group for click chemistry, and three sulfonate groups for enhanced hydrophilicity.

- **Molecular Formula:** C₆₁H₆₀K₂N₄O₁₁S₃[\[4\]](#)[\[5\]](#)
- **Molecular Weight:** 1199.54 g/mol [\[4\]](#)[\[5\]](#)

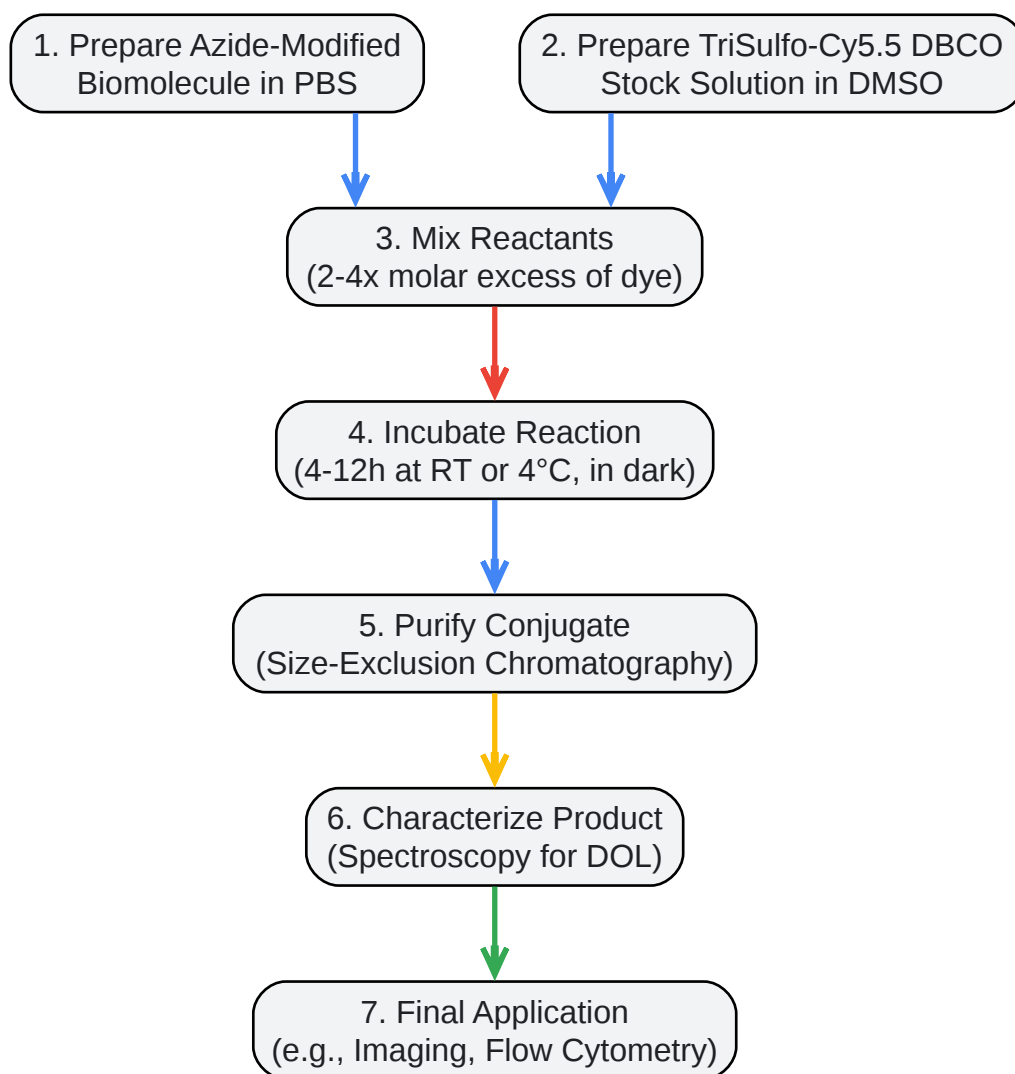
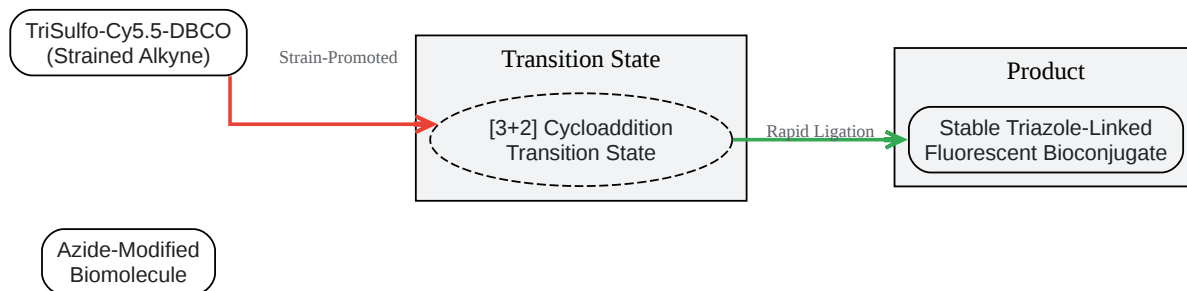
Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative properties of **TriSulfo-Cy5.5 DBCO** and closely related analogs.

Property	Value	Notes
Excitation Maximum (λ_{abs})	~675-678 nm	Data for sulfo-Cy5.5 and tetra-sulfo-Cy5.5 variants.[6]
Emission Maximum (λ_{em})	~694 nm	Data for sulfo-Cy5.5 and tetra-sulfo-Cy5.5 variants.[6]
Molar Extinction Coefficient (ϵ)	~190,000 - 211,000 M ⁻¹ cm ⁻¹	Data for sulfo-Cy5.5 variants. [6][7]
Fluorescence Quantum Yield (Φ)	~0.21 - 0.28	Data for sulfo-Cy5.5 variants. [6][7]
Solubility	Good in water, DMSO, DMF	The trisulfonation significantly enhances water solubility.[8]
Storage Conditions	-20°C in the dark, desiccated	Can be stored for at least 12 months under these conditions. Stock solutions in DMSO should be used within 2-3 months.[8][9] Transport at ambient temperature for up to 3 weeks is acceptable.[8]

Signaling Pathway and Reaction Mechanism

The core reaction involving **TriSulfo-Cy5.5 DBCO** is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of Huisgen 1,3-dipolar cycloaddition where the high ring strain of the DBCO (a cyclooctyne) significantly lowers the activation energy, allowing the reaction to proceed without a catalyst.[2][10] The azide acts as the 1,3-dipole, and the DBCO acts as the dipolarophile, resulting in a stable triazole linkage.



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